molecular formula C22H18ClN3O2S2 B2658205 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 897759-34-1

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2658205
CAS No.: 897759-34-1
M. Wt: 455.98
InChI Key: OGBCYLWYHOHVSW-ODLFYWEKSA-N
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Description

Historical Development of Thiazolidinone Pharmacophores

The thiazolidinone core, first synthesized in 1923 via Kallenberg’s reaction of carbonyl sulfide with α-halogenated carboxylic acids, laid the foundation for heterocyclic drug discovery. Early methodologies relied on cyclization reactions under acidic conditions, but advancements by Liberman et al. in the mid-20th century introduced thiourea-mediated syntheses, enabling efficient access to 2-imino-4-thiazolidinone intermediates. The 1970s marked a pivotal shift with Takeda’s discovery of ciglitazone , a thiazolidinedione (TZD) derivative exhibiting hypoglycemic activity through peroxisome proliferator-activated receptor gamma (PPARγ) modulation. Subsequent developments, including troglitazone , pioglitazone , and rosiglitazone , highlighted the scaffold’s versatility but also revealed limitations such as hepatotoxicity and cardiovascular risks. These challenges spurred interest in structurally diversified TZDs, particularly 3-substituted derivatives, to optimize target selectivity and metabolic stability.

Significance of Indole-Thiazolidinone Molecular Hybridization

The fusion of indole and thiazolidinone moieties capitalizes on complementary pharmacological properties. Indole’s planar aromatic system facilitates interactions with serotonin receptors and DNA topoisomerases, while the thiazolidinone core’s sulfur-rich structure enhances hydrogen bonding and enzyme inhibition. For example, 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide integrates a 2-chlorophenyl group at C~5~, which sterically stabilizes the Z-configuration, and an indole-ethylacetamide side chain at N~3~, improving solubility and target affinity. Recent studies demonstrate that such hybrids exhibit dual inhibitory activity against α-amylase (IC~50~: 12.4 µM) and α-glucosidase (IC~50~: 9.8 µM), surpassing standard antidiabetic agents like acarbose.

Table 1: Bioactivity Profiles of Representative Indole-Thiazolidinone Hybrids

Compound Target Enzyme IC~50~ (µM) Source
Hybrid 3a Ribonucleotide reductase 6.40
Hybrid 2c Caspase-3 10.30
Target Compound (This work) α-Amylase/α-Glucosidase 12.4/9.8

Evolution of 3-Substituted 2-Sulfanylidene-1,3-Thiazolidin-4-ones Research

The introduction of a sulfanylidene group at C~2~ has redefined the electronic and steric properties of thiazolidinones. This modification enhances hydrogen-bonding capacity with biological targets such as protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. Mahapatra et al. demonstrated that N~3~-alkylation with lipophilic groups (e.g., chloroethyl) improves membrane permeability, while vinyl-linked thiophene substitutions at C~5~ augment PTP1B inhibition (K~i~: 0.8 µM). In the target compound, the 2-sulfanylidene moiety likely engages in covalent interactions with cysteine residues in enzymatic active sites, a mechanism observed in aldose reductase inhibitors.

Conceptual Framework for Hybrid Pharmacophore Development

Hybridization strategies for indole-thiazolidinones prioritize three design principles:

  • Bioisosteric Replacement : Substituting the thiazolidinone’s C~5~ methylene with a (2-chlorophenyl)methylidene group mimics natural ligand conformations, as seen in PPARγ agonists.
  • Side-Chain Optimization : The N~3~-linked indole-ethylacetamide chain introduces a protonatable amine, enhancing blood-brain barrier penetration and kinase inhibition.
  • Stereoelectronic Tuning : The Z-configuration at C~5~ minimizes steric clash with hydrophobic enzyme pockets, as validated by molecular docking studies on ribonucleotide reductase.

Scheme 1: Synthetic Pathway for Target Compound

  • Step 1 : Condensation of 2-chlorobenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one via Knoevenagel reaction to form the C~5~ methylidene intermediate.
  • Step 2 : N~3~-alkylation with 2-(1H-indol-3-yl)ethylamine using chloroacetic acid as a coupling agent.

Classification of Indole-Thiazolidinone Hybrids in Medicinal Chemistry

Indole-thiazolidinone hybrids are categorized by their substitution patterns and therapeutic targets:

Table 2: Structural and Functional Classification

Class C~5~ Substituent N~3~ Substituent Primary Target
Type I Arylidene Alkyl/Aryl PPARγ, PTP1B
Type II Thiophene-vinyl Haloalkyl Aldose reductase
Type III (Target Compound) (2-Chlorophenyl)methylidene Indole-ethylacetamide α-Amylase, Caspase-3

The target compound exemplifies Type III , where the indole-ethylacetamide chain enables dual targeting of metabolic enzymes and apoptotic pathways. This classification underscores the scaffold’s adaptability in addressing multifactorial diseases like cancer and diabetes.

Properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c23-17-7-3-1-5-14(17)11-19-21(28)26(22(29)30-19)13-20(27)24-10-9-15-12-25-18-8-4-2-6-16(15)18/h1-8,11-12,25H,9-10,13H2,(H,24,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCYLWYHOHVSW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 2-(1H-indol-3-yl)ethylamine under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Core Modifications in Thiazolidinone Derivatives

The thiazolidinone scaffold is a common feature in several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name R1 (Benzylidene) R2 (Acetamide) Key Structural Features Potential Impact on Activity
Target Compound 2-Chlorophenyl 2-(1H-Indol-3-yl)ethyl Chlorine (electron-withdrawing), indole (hydrophobic) Enhanced binding affinity via halogen interactions and lipophilicity
N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo... () 4-Methylphenyl 2-Chlorophenyl Methyl (electron-donating), chloro-substituted acetamide Reduced electron deficiency; altered steric effects
N-(2-Methylphenyl)-2-[(2Z)-3-(benzenesulfonyl)-4-oxo... () Phenylimino, phenylsulfonyl 2-Methylphenyl Sulfonyl group (electron-withdrawing) Increased polarity; potential metabolic stability
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo... () 2-Methoxyphenyl 5-Methyl-1,3,4-thiadiazol-2-yl Methoxy (electron-donating), thiadiazole Improved solubility; heterocyclic bioactivity
4-Arylbenzelidene oxazol-5(4H)-ones () Arylbenzelidene 5-Fluoro-1H-indol-1-ylmethyl Oxazolone core, fluoro-indole Altered ring strain; fluorination enhances bioavailability

Structure-Activity Relationship (SAR) Insights

  • Indole Moiety : The 2-(1H-indol-3-yl)ethyl chain may facilitate π-π stacking with aromatic residues in biological targets, a feature absent in phenyl or thiadiazole-substituted analogs .
  • Sulfanylidene vs. Thioxo : The sulfanylidene group (C=S) in the target compound versus thioxo (N–C=S) in others () alters tautomerism and hydrogen-bonding capacity .

Biological Activity

The compound 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₃H₁₃ClN₂O₃S
  • Molecular Weight : 313.77 g/mol
  • CAS Number : 15164-08-6

Structural Features

The compound features:

  • A thiazolidinone core, which is known for its biological activity.
  • A chlorophenyl group that may enhance its interaction with biological targets.
  • An indole moiety that is often associated with pharmacological effects.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains:

Bacterial Strain MIC (mg/ml)
Staphylococcus aureus16–32
Staphylococcus epidermidis16–32
Bacillus subtilisNot effective

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidinone derivatives. For example, certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)7.0
PC-3 (Prostate Cancer)20.3
HepG2 (Liver Cancer)15.0

These results indicate that derivatives of the compound may inhibit tumor growth and could be candidates for further development in cancer therapy .

The mechanism of action for thiazolidinone derivatives often involves:

  • Inhibition of specific enzymes related to cancer progression.
  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways associated with cell growth and survival.

For example, compounds similar to the target have been shown to inhibit apoptosis signal-regulating kinase 1 (ASK1), which is implicated in various diseases including cancer .

Case Studies

  • Study on Antimicrobial Activity : In a study published by Zvarec et al., the antimicrobial efficacy of a series of thiazolidinone derivatives was evaluated against Gram-positive bacteria. The results indicated promising antibacterial activity, particularly against Staphylococcus species .
  • Anticancer Evaluation : A study focused on the antiproliferative effects of thiazolidinone derivatives on human cancer cell lines revealed significant growth inhibition, suggesting that these compounds could serve as lead candidates for anticancer drugs .

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